molecular formula C4H6N2O3 B1225923 Ureidoacrylic acid

Ureidoacrylic acid

Cat. No.: B1225923
M. Wt: 130.1 g/mol
InChI Key: JDSSVQWHYUVDDF-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ureidoacrylic acid (chemical formula: C₄H₆N₂O₃) is a carboxylic acid derivative characterized by a urea group (-NH-C(=O)-NH₂) attached to an acrylic acid backbone (CH₂=CH-COOH). This compound is classified as a carbonyl-containing metabolite and has been identified in biological systems, particularly in studies analyzing feed efficiency in beef cattle . In metabolomic profiling, this compound was found to be significantly elevated in plasma samples of high feed efficiency (HFE) steers compared to low feed efficiency (LFE) counterparts, though it lacked sufficient specificity to serve as a biomarker for divergent feed efficiency phenotypes .

Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.1 g/mol

IUPAC Name

(Z)-3-(carbamoylamino)prop-2-enoic acid

InChI

InChI=1S/C4H6N2O3/c5-4(9)6-2-1-3(7)8/h1-2H,(H,7,8)(H3,5,6,9)/b2-1-

InChI Key

JDSSVQWHYUVDDF-UPHRSURJSA-N

SMILES

C(=CNC(=O)N)C(=O)O

Isomeric SMILES

C(=C\NC(=O)N)\C(=O)O

Canonical SMILES

C(=CNC(=O)N)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

General Reactions

  • Formation : Ureidoacrylic acid can be formed through the RutA-catalyzed oxidative cleavage of uracil .

  • Hydrolysis : this compound undergoes hydrolysis to produce 3-aminoacrylate, carbon dioxide, and ammonia .

  • Conversion : In microbial metabolism, this compound is converted from uracil.

Reactions with Enzymes

  • Ureidoacrylate amidohydrolase can convert precursor compounds into ureidoacrylate.

  • Ureidoacrylate can act as a substrate for various enzymes, influencing microbial growth and metabolism, particularly in nitrogen cycling pathways in bacteria.

Reactions with other compounds

  • This compound can engage in hydrogen bonding with N, N-dimethylacrylamides (DMAA). The amide groups of DMAA can form hydrogen bonds with the carboxylic acid groups of acrylic acid .

  • Ureidoacrylate peracid + H2O = Peroxyaminoacrylate + NH3 .

Ureido Methacrylate Reactions

Ureido Methacrylate (UMA) is a monomer that can be used in emulsion polymerizations for interior and exterior paints, coatings, and adhesives . Copolymers of UMA can be prepared with acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, vinylpyrrolidone, and styrene . Ureido methacrylate is commercially prepared by transesterification of l-(2-hydroxyethyl)imidazoline-2-one and methyl methacrylate in the presence of a tin catalyst, most notably dibutyltin oxide .

Data Table: Related Compounds and Key Features

Compound NameMolecular FormulaKey Features
This compoundC4H6N2O3Precursor to ureidoacrylate; contains an additional hydrogen atom.
PeroxyureidoacrylateC4H6N2O4An oxidized form of ureidoacrylate; involved in different metabolic pathways.
UreaCH4N2OA simple amide compound; serves as a primary nitrogen source but lacks the acrylic structure.
5-Aminolevulinic AcidC5H9NO3Involved in heme synthesis; structurally distinct but shares nitrogen functionality.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ureidoacrylic acid belongs to a broader class of urea-functionalized carboxylic acids. Below is a comparative analysis with structurally and functionally related compounds:

Structural Comparison

Compound Molecular Formula Key Structural Features Biological Role/Context
This compound C₄H₆N₂O₃ Urea group + acrylic acid (CH₂=CH-COOH) Elevated in HFE steers; metabolic marker
Ureidoglycolic acid C₃H₆N₂O₄ Urea group + glycolic acid (HO-CH₂-COOH) Not explicitly defined in evidence
Ureidopropionic acid C₄H₈N₂O₃ Urea group + propionic acid (CH₂CH₂-COOH) Classified as a urea derivative
β-Aroylacrylic acids Varies (e.g., C₁₀H₈O₃) Aroyl group (Ar-C=O) + acrylic acid Reacts with AlCl₃; synthetic applications

Key Research Findings

Feed Efficiency Studies: In a metabolomic analysis of 330 carboxyl-containing metabolites, this compound was one of four metabolites elevated in HFE steers, alongside 5-carboxy-alpha-chromanol and 6-hydroxynicotinic acid .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Ureidoglycolic Acid Ureidopropionic Acid
Molecular Weight (g/mol) 130.10 134.09 132.12
CAS Registry Number Not provided 10346-27-7 Not provided
Solubility Likely hydrophilic Hydrophilic Hydrophilic

Table 2: Biomarker Potential in Cattle Studies

Metabolite AUC Value Significance in HFE vs. LFE
This compound <0.9 Elevated in HFE
Methionine sulfoxide 0.938 Elevated in LFE

Q & A

Basic: What are the key considerations for synthesizing ureidoacrylic acid with high purity, and how can researchers optimize reaction conditions?

Answer:
Synthesis of this compound requires careful control of reaction parameters, including temperature, solvent selection (e.g., aqueous vs. organic systems), and stoichiometry of reactants (e.g., acryloyl chloride and urea derivatives). To optimize purity:

  • Use HPLC or NMR to monitor intermediate byproducts .
  • Adjust pH to stabilize the zwitterionic form of the molecule, as its solubility varies significantly with protonation states .
  • Employ recrystallization techniques with solvents like ethanol-water mixtures to isolate high-purity crystals .
    Advanced Tip: For reproducibility, document side reactions (e.g., hydrolysis of acryloyl groups) and include kinetic studies in the supplementary materials .

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Answer:
Discrepancies in spectral data often arise from solvent effects, pH-dependent tautomerism, or crystallographic polymorphism. To address this:

  • Compare spectra under standardized conditions (e.g., DMSO-d₆ vs. D₂O) and report pH values .
  • Perform DFT calculations to model tautomeric equilibria and predict shifts .
  • Cross-validate with X-ray crystallography to confirm solid-state structures .
    Methodological Note: Publish raw spectral data and computational parameters in repositories to enable direct comparisons .

Basic: What analytical techniques are most reliable for characterizing this compound’s stability under varying storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Assess thermal degradation profiles .
  • UV-Vis Spectroscopy: Monitor photostability under UV light exposure .
  • LC-MS: Identify decomposition products (e.g., urea or acrylic acid) after accelerated aging tests .
    Protocol: Store samples in amber vials at controlled humidity (e.g., 40% RH) and validate stability over 6–12 months .

Advanced: How should researchers design experiments to investigate this compound’s role in supramolecular assembly or drug-delivery systems?

Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinities with host molecules (e.g., cyclodextrins) .
  • Molecular Dynamics Simulations: Model self-assembly behavior in aqueous environments .
  • In Vitro Release Studies: Use dialysis membranes to assess drug-loading efficiency under physiological pH .
    Critical Step: Include negative controls (e.g., non-ureido analogs) to isolate the compound’s specific contributions .

Basic: What are the best practices for ensuring reproducibility in this compound bioactivity assays?

Answer:

  • Standardize cell lines and culture conditions (e.g., CO₂ levels, serum-free media) to minimize variability .
  • Use dose-response curves with at least three biological replicates .
  • Report IC₅₀ values with confidence intervals and statistical tests (e.g., ANOVA) .
    Common Pitfall: Avoid conflating cytotoxicity with specific bioactivity; include counter-screens for off-target effects .

Advanced: How can conflicting results in this compound’s catalytic activity be systematically analyzed?

Answer:

  • Meta-Analysis Framework: Compare substrate scope, solvent systems, and catalyst loading across studies .
  • Kinetic Isotope Effects (KIE): Determine rate-limiting steps to identify mechanistic divergences .
  • Operando Spectroscopy: Track intermediate species during catalysis (e.g., via Raman or IR) .
    Data Interpretation: Use funnel plots to assess publication bias or methodological heterogeneity .

Basic: What steps are critical for validating this compound’s computational models (e.g., QSAR or docking studies)?

Answer:

  • Cross-Validation: Split datasets into training and test groups to avoid overfitting .
  • Experimental Benchmarking: Compare predicted logP or binding energies with empirical data .
  • Sensitivity Analysis: Vary force field parameters (e.g., charges, solvation models) to assess robustness .
    Reporting Standard: Provide raw simulation trajectories and input files in supplementary materials .

Advanced: How can researchers reconcile discrepancies in this compound’s reported solubility and partition coefficients (logP)?

Answer:

  • Shake-Flask Method: Measure logP under standardized pH and ionic strength .
  • COSMO-RS Predictions: Model solvent-solute interactions to explain outliers .
  • Interlaboratory Studies: Collaborate with multiple labs to establish consensus values .
    Key Consideration: Document temperature and agitation rates, as kinetic solubility often differs from thermodynamic values .

Basic: What ethical and safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Material Safety Data Sheets (MSDS): Review toxicity data for acrylamide precursors .
  • Waste Disposal: Neutralize acidic byproducts before disposal to comply with EPA guidelines .
  • Institutional Review: Submit protocols for animal or human cell studies to ethics committees .

Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

Answer:

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., inline NMR) .
  • Design of Experiments (DoE): Use factorial designs to identify critical process parameters .
  • Quality-by-Design (QbD): Define a design space for acceptable impurity thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ureidoacrylic acid
Reactant of Route 2
Ureidoacrylic acid

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